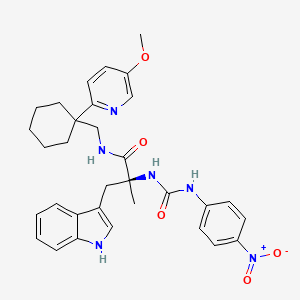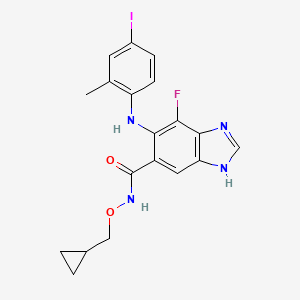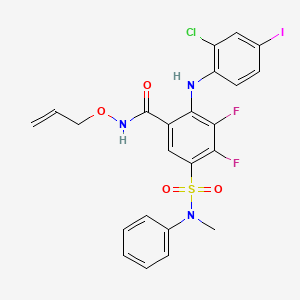
HO-Peg21-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HO-Peg21-OH is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs .
Synthesis Analysis
HO-Peg21-OH is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of HO-Peg21-OH is 943.12 . Its formula is C42H86O22 . The SMILES representation is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Chemical Reactions Analysis
HO-Peg21-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
HO-Peg21-OH is a solid substance . It is white to off-white in color . It should be stored at -20°C and protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Biocompatible Surface Coatings
PEG-coated surfaces exhibit significant biocompatibility, making them ideal for various biomedical applications. By grafting PEG onto activated silica films, researchers have developed a method to produce biocompatible coatings for diverse materials. These PEG-coated surfaces show reduced protein adsorption, highlighting their potential in medical device manufacturing to prevent biofouling and improve device longevity and performance (Alcantar, Aydil, & Israelachvili, 2000).
Drug and Gene Delivery Enhancement
PEGylation, the process of attaching PEG to molecules, is widely used to improve the efficiency of drug and gene delivery systems. PEGylated nanoparticles, for instance, are designed to evade the immune system, extend circulation time, and deliver therapeutic agents more effectively to target cells or tissues. This approach is instrumental in enhancing the pharmacokinetics and pharmacodynamics of various pharmaceuticals, offering a promising strategy for developing more effective treatments (Suk et al., 2016).
Tissue Engineering and Regenerative Medicine
Photopolymerizable PEG derivatives modified with bioactive peptides create hydrogel scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and migration. These materials are being explored in tissue engineering to support the growth and regeneration of various tissues. By incorporating cell-adhesive and proteolytically degradable domains, these hydrogels offer a dynamic and supportive environment for tissue regeneration (Mann et al., 2001).
Nanotechnology for Medical Imaging
Surface-modified silica nanoparticles (SiNPs) with PEG have been studied for their potential in medical imaging applications. By adjusting the surface chemistry of SiNPs, researchers have been able to control their biodistribution and urinary excretion in mice, indicating the feasibility of using these nanoparticles as contrast agents in imaging techniques such as magnetic resonance imaging (MRI) (He et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUNBJZCPLWPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025023 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HO-Peg21-OH | |
CAS RN |
928211-42-1 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

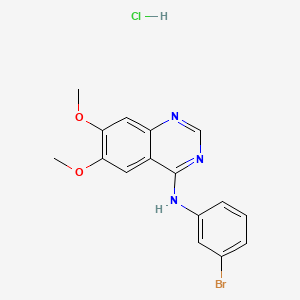
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)
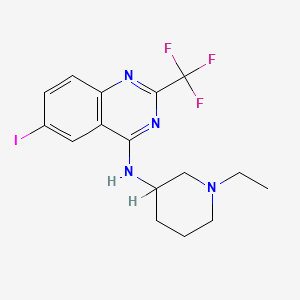
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
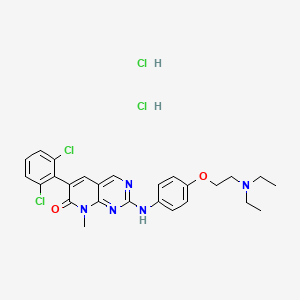
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)
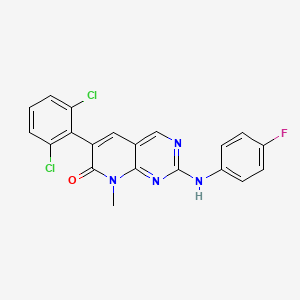
![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)
